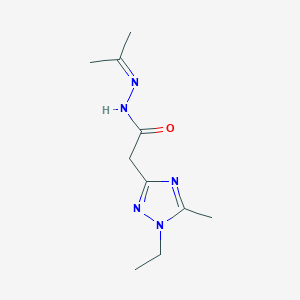
2-(1-Ethyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(propan-2-ylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethyl-5-methyl-1H-1,2,4-triazol-3-yl)-N’-(propan-2-ylidene)acetohydrazide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-5-methyl-1H-1,2,4-triazol-3-yl)-N’-(propan-2-ylidene)acetohydrazide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne or azide precursor.
Introduction of the Ethyl and Methyl Groups: The ethyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides.
Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting the triazole derivative with acetic acid hydrazide under acidic or basic conditions.
Condensation with Propan-2-ylidene: The final step involves the condensation of the acetohydrazide with propan-2-ylidene to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced triazole and hydrazide derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Activity: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound has potential as a lead compound in the development of new therapeutic agents for various diseases.
Anticancer Activity: Preliminary studies suggest that it may have anticancer properties.
Industry
Agrochemicals: The compound can be used in the formulation of pesticides and herbicides.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-5-methyl-1H-1,2,4-triazol-3-yl)-N’-(propan-2-ylidene)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-5-methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar structural features.
Acetohydrazide: A basic hydrazide compound used in various synthetic applications.
Propan-2-ylidene derivatives: Compounds with similar isopropylidene groups.
Uniqueness
2-(1-Ethyl-5-methyl-1H-1,2,4-triazol-3-yl)-N’-(propan-2-ylidene)acetohydrazide is unique due to its combination of the triazole ring, ethyl and methyl groups, and the acetohydrazide moiety This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs
Properties
Molecular Formula |
C10H17N5O |
|---|---|
Molecular Weight |
223.28 g/mol |
IUPAC Name |
2-(1-ethyl-5-methyl-1,2,4-triazol-3-yl)-N-(propan-2-ylideneamino)acetamide |
InChI |
InChI=1S/C10H17N5O/c1-5-15-8(4)11-9(14-15)6-10(16)13-12-7(2)3/h5-6H2,1-4H3,(H,13,16) |
InChI Key |
HCFCFXAWSPJJHO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC(=N1)CC(=O)NN=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl 5-methyl 3-bromoimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B12862546.png)
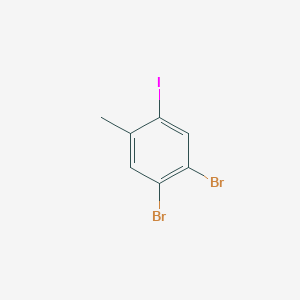

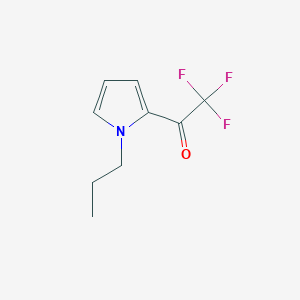


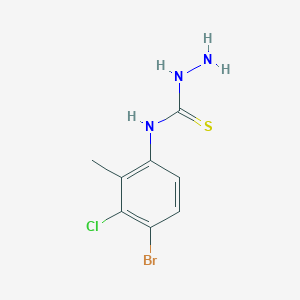
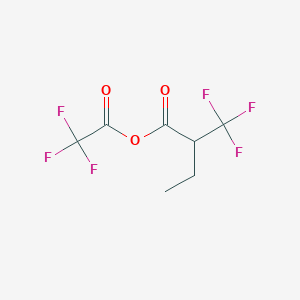
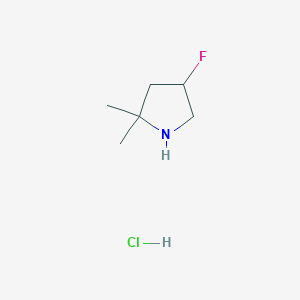
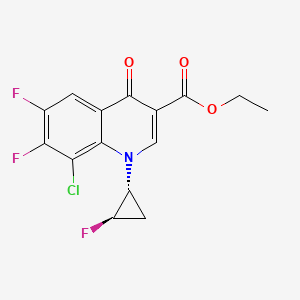
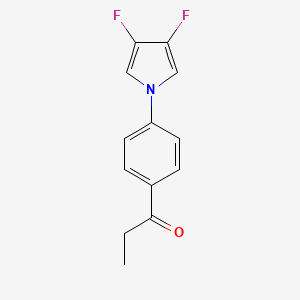
![3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)
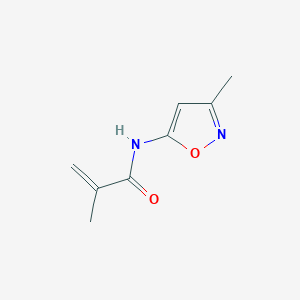
![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
